REACTION_CXSMILES
|
[CH3:1][CH:2]([OH:4])[CH3:3].[CH:5]1([S:8](Cl)(=[O:10])=[O:9])[CH2:7][CH2:6]1.[Cl-]>N1C=CC=CC=1>[CH:5]1([S:8]([O:4][CH:2]([CH3:3])[CH3:1])(=[O:10])=[O:9])[CH2:7][CH2:6]1
|
Name
|
|
Quantity
|
1100 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
with stirring for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to between −10° C. and 2° C.
|
Type
|
STIRRING
|
Details
|
by stirring at this temperature for 70 hours
|
Duration
|
70 h
|
Type
|
CUSTOM
|
Details
|
was consumed in the reaction
|
Type
|
ADDITION
|
Details
|
NaOH (312 g) in water (600 mL) was added dropwise
|
Type
|
CONCENTRATION
|
Details
|
The resultant product was concentrated to dryness and 45° C.
|
Type
|
ADDITION
|
Details
|
diluted with EtOAc (2750 mL), MTBE (1375 mL)
|
Type
|
STIRRING
|
Details
|
The solution was stirred for 10 minutes
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
Heptane (1375 mL) was added
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated to dryness
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)S(=O)(=O)OC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1080 g | |
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |